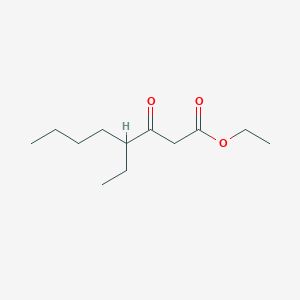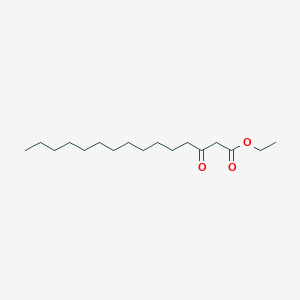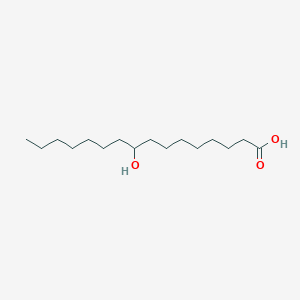
9-Hydroxyhexadecanoic acid
Descripción general
Descripción
9-Hydroxyhexadecanoic acid, also known as this compound, is a hydroxylated fatty acid with the chemical formula C16H32O3. It is a derivative of palmitic acid, where a hydroxyl group is attached to the ninth carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of palmitic acid using specific enzymes or chemical reagents. For instance, the production of ω-hydroxy palmitic acid using fatty acid metabolism and cofactor optimization in Escherichia coli has been reported . This method involves the overexpression of biosynthetic pathways, including thioesterase from Lactobacillus reuteri, β-hydroxyacyl-ACP dehydratase from Escherichia coli, and a P450 system from Marinobacter aquaeolei and Pseudomonas putida .
Industrial Production Methods
Industrial production of 9-hydroxypalmitic acid typically involves biotechnological processes using engineered microorganisms. The optimization of cofactor levels, such as NADH, is crucial for maximizing the yield of the hydroxylated product . This approach allows for the efficient and sustainable production of 9-hydroxypalmitic acid on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxyhexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the ninth carbon position makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 9-hydroxypalmitic acid to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the hydroxyl group to form the corresponding alkane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
9-Hydroxyhexadecanoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: It is used in studies related to lipid metabolism and the role of hydroxylated fatty acids in biological systems.
Medicine: Research has shown its potential in developing anti-diabetic and anti-inflammatory agents.
Industry: It is used in the production of bioplastics, functional chemicals, and food ingredients.
Mecanismo De Acción
The mechanism of action of 9-hydroxypalmitic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate mitochondrial respiration and reduce the generation of reactive oxygen species in liver mitochondria . This effect is attributed to its ionophore and protonophore properties, which influence the mitochondrial membrane potential and energy production.
Comparación Con Compuestos Similares
Similar Compounds
16-Hydroxyhexadecanoic acid:
9,10,13-Trihydroxy-11(E)-octadecenoic acid: This compound has antifungal properties and is structurally similar to 9-hydroxypalmitic acid.
Uniqueness
9-Hydroxyhexadecanoic acid is unique due to its specific hydroxylation at the ninth carbon position, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
9-hydroxyhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLPQXIASCHLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311269 | |
| Record name | 9-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17833-52-2 | |
| Record name | 9-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


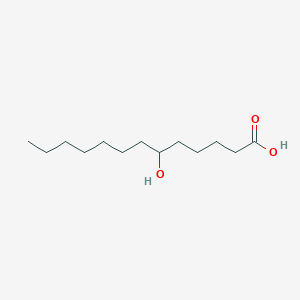
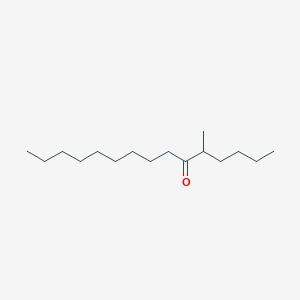

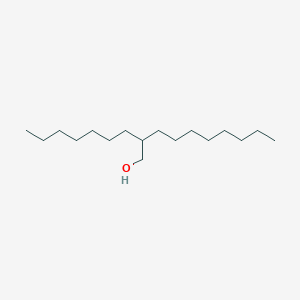



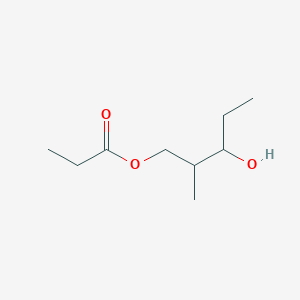
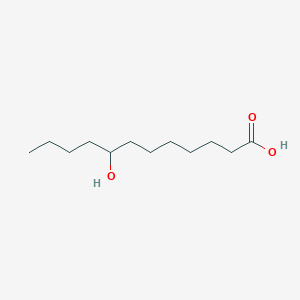
![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)
